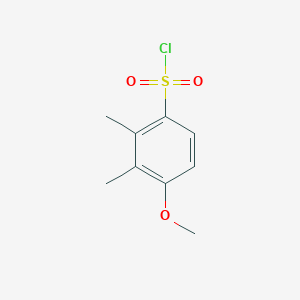

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOJSJPQGYIIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609393 | |

| Record name | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90416-51-6 | |

| Record name | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the realm of pharmaceuticals and agrochemicals. The sulfonyl chloride functional group is a versatile handle for the introduction of sulfonamide moieties, which are prevalent in a wide array of biologically active molecules.[1][2][3] The specific substitution pattern of this compound, with an activating methoxy group and two ortho/meta-directing methyl groups, presents an interesting case study in electrophilic aromatic substitution and requires careful control of reaction conditions to achieve the desired regioselectivity.

This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chlorosulfonation of 2,3-dimethylanisole, provide a detailed experimental protocol, and discuss the critical parameters for a successful and safe synthesis.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The synthesis of this compound from 2,3-dimethylanisole proceeds via an electrophilic aromatic substitution (EAS) reaction. The key electrophile in this reaction is chlorosulfonic acid (ClSO₃H) or a related species generated in situ.

Directing Effects of Substituents

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring:

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

-

Methyl Groups (-CH₃): The methyl groups are weakly activating and are also ortho, para-directing through an inductive effect.

In the case of 2,3-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Positions 2 and 3 are already substituted by methyl groups. Therefore, the primary sites for electrophilic attack are positions 4 and 6. Steric hindrance from the adjacent methyl group at position 3 may slightly disfavor substitution at position 4 compared to position 6. However, the electronic directing effect of the methoxy group is dominant.

The Chlorosulfonation Mechanism

The chlorosulfonation of 2,3-dimethylanisole is believed to proceed through the following steps:

-

Formation of the Electrophile: Chlorosulfonic acid can act as the electrophile directly, or it can react with another molecule of chlorosulfonic acid to generate a more potent electrophilic species, SO₂Cl⁺.[4]

-

Electrophilic Attack: The electron-rich aromatic ring of 2,3-dimethylanisole attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6]

-

Deprotonation: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring aromaticity and yielding the final product.

Caption: Simplified mechanism of chlorosulfonation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the chlorosulfonation of activated aromatic compounds.[7][8]

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2,3-Dimethylanisole | 2944-49-2 | C₉H₁₂O | Starting material[9][10][11][12][13] |

| Chlorosulfonic acid | 7790-94-5 | ClHO₃S | Reagent, handle with extreme care |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | For quenching |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying |

| Ice Bath | - | - | For temperature control |

| Magnetic Stirrer and Stir Bar | - | - | |

| Round-bottom flask | - | - | |

| Addition Funnel | - | - | |

| Separatory Funnel | - | - | |

| Rotary Evaporator | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Charging the Flask: Add 2,3-dimethylanisole (10.0 g, 73.4 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane. Stir the solution until it is homogeneous.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (12.8 g, 7.8 mL, 110.1 mmol, 1.5 equiv) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution in the flask over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Caution: The addition is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step should be performed in the fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield this compound as a solid.

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow.

Safety and Handling

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

The reaction generates HCl gas , which is corrosive and toxic. Ensure adequate ventilation.

-

The quenching step is highly exothermic and should be performed slowly and carefully.

Applications in Drug Discovery and Development

Sulfonyl chlorides are crucial precursors for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][3] The sulfonamide functional group is found in numerous marketed drugs, including diuretics, anticonvulsants, and antibiotics. The specific substitution pattern of this compound can be exploited to fine-tune the physicochemical properties and biological activity of lead compounds in drug discovery programs. The methoxy and dimethyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Conclusion

The synthesis of this compound via chlorosulfonation of 2,3-dimethylanisole is a straightforward yet powerful method for accessing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful outcome. The resulting sulfonyl chloride serves as a versatile building block for the synthesis of a wide range of sulfonamide-containing molecules with potential applications in medicinal chemistry and materials science.

References

- Bayle, E. D., Igoe, N., & Fish, P. V. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.

- PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.

- Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Galabov, B., Nalbantova, D., Schaefer, H. F., & Schleyer, P. v. R. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(6), 1191–1199.

- (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Source not further identified]

- Galabov, B., Nalbantova, D., Schaefer, H. F., & Schleyer, P. v. R. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. PubMed.

- Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong...

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

- Thermo Fisher Scientific. (n.d.). 2,3-Dimethylanisole, 97%.

- J&K Scientific LLC. (n.d.). 2,3-Dimethylanisole, 98%.

- National Center for Biotechnology Information. (n.d.). 2,3-Dimethylanisole. PubChem.

- PubChemLite. (n.d.). 2,3-dimethylanisole (C9H12O).

- Tokyo Chemical Industry UK Ltd. (n.d.). 2,3-Dimethylanisole.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. reddit.com [reddit.com]

- 5. [PDF] Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. | Semantic Scholar [semanticscholar.org]

- 6. Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. 2,3-Dimethylanisole, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 2,3-Dimethylanisole | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 2,3-dimethylanisole (C9H12O) [pubchemlite.lcsb.uni.lu]

- 13. 2,3-Dimethylanisole | 2944-49-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride

This guide provides an in-depth analysis of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride, a key reagent for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. We will explore its chemical properties, synthesis, and potential applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides are a cornerstone of modern organic synthesis. The sulfonyl chloride functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity, combined with the diverse array of substituents that can be incorporated onto the benzene ring, makes them invaluable building blocks.

The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing drug-like characteristics.[2] The methoxy group, for instance, is prevalent in many natural products and their derivatives used as drugs, influencing ligand-target binding and pharmacokinetic profiles.[2]

This compound is a member of this important class of reagents. Its specific substitution pattern—a methoxy group and two methyl groups—offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 90416-51-6 | [3] |

| Molecular Formula | C9H11ClO3S | [3][4] |

| Molecular Weight | 234.70 g/mol | [3] |

| InChI | InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 | [3][4] |

| InChIKey | WYOJSJPQGYIIIR-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC | [4] |

| Synonyms | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride, chloro(4-methoxy-2,3-dimethylphenyl)sulfone, 2,3-dimethyl-4-methoxy benzene-1-sulfonyl Chloride | [3] |

Synthesis of Substituted Benzenesulfonyl Chlorides: A Mechanistic Overview

The logical precursor for the synthesis of this compound is 1-methoxy-2,3-dimethylbenzene. The chlorosulfonation of this precursor would likely proceed via an electrophilic aromatic substitution reaction.

Caption: General workflow for the synthesis of sulfonamides.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound. Proper handling and storage are essential to ensure safety and maintain the integrity of the reagent.

-

Hazards: This compound is expected to cause severe skin burns and eye damage. [7][8]It reacts with water, including moisture in the air, to release hydrochloric acid. [9]* Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][10][11]* Storage: Store in a cool, dry place, away from moisture. [10]The container should be tightly sealed. A recommended storage temperature is often 2-8 °C. [10]* Spills: In case of a spill, evacuate the area. Do not use water to clean up the spill. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste. [10]

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its unique substitution pattern offers chemists the opportunity to introduce a specific set of steric and electronic properties into their target molecules. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of related benzenesulfonyl chlorides. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the development of new chemical entities, particularly in the field of drug discovery.

References

-

PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]

-

PubChem. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. [Link]

-

ChemSynthesis. 4-methoxybenzenesulfonyl chloride. [Link]

-

PubChemLite. This compound (C9H11ClO3S). [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

PMC - NIH. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. PubChemLite - this compound (C9H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 7. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | C10H13ClO3S | CID 562787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a methoxy group and two adjacent methyl groups on the benzene ring, influences its reactivity and potential applications as a protecting group or a synthetic intermediate. This guide provides a comprehensive overview of the available technical information on this compound, including its physical and chemical properties, proposed synthesis, safety considerations, and potential applications.

Chemical Identity and Physical Properties

While comprehensive experimental data for this compound is not widely available in the surveyed literature, its fundamental chemical identity has been established.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 90416-51-6 | [1][2] |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.70 g/mol | [1] |

| Predicted XlogP | 2.6 | - |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Synthesis and Mechanistic Considerations

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible and commonly employed method for the preparation of substituted benzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding substituted benzene. In this case, the starting material would be 1-methoxy-2,3-dimethylbenzene.

The proposed reaction involves the electrophilic aromatic substitution of 1-methoxy-2,3-dimethylbenzene with chlorosulfonic acid. The methoxy group is a strong activating group and, along with the two methyl groups, directs the incoming chlorosulfonyl group primarily to the para position (position 4) relative to the methoxy group, which is sterically accessible.

Proposed Experimental Protocol: Chlorosulfonation of 1-Methoxy-2,3-dimethylbenzene

Disclaimer: This is a generalized procedure based on established methods for similar compounds and should be adapted and optimized with appropriate safety precautions.

Materials:

-

1-Methoxy-2,3-dimethylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, a solution of 1-methoxy-2,3-dimethylbenzene in anhydrous dichloromethane is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice-water bath to 0 °C.

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is highly exothermic and releases hydrogen chloride gas, requiring efficient ventilation.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time to ensure complete reaction.

-

The reaction mixture is then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Proposed synthesis of this compound.

Spectral Characterization (Predicted)

As experimental spectral data is not available, predicted data can provide an estimation of the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methoxy group would be a singlet at approximately 3.8-4.0 ppm, and the two methyl groups would appear as singlets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹). Other characteristic peaks would include C-O stretching for the methoxy group and C-H stretching for the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.70 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom and one sulfur atom. PubChemLite predicts a collision cross section of 143.2 Ų for the [M+H]⁺ adduct.

Reactivity and Potential Applications

This compound is expected to exhibit reactivity typical of aromatic sulfonyl chlorides. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack at the sulfur atom.

This reactivity makes it a valuable reagent in organic synthesis, with potential applications including:

-

Protecting Group Chemistry: Sulfonyl chlorides are commonly used to protect amine and alcohol functional groups. The 4-methoxy-2,3-dimethylbenzenesulfonyl group could offer specific advantages in terms of stability and cleavage conditions. A related compound, 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, has been mentioned as a protecting group for the guanidino group in peptide synthesis[3].

-

Synthesis of Sulfonamides: Reaction with primary or secondary amines would yield the corresponding sulfonamides, a class of compounds with a wide range of biological activities and applications in medicinal chemistry.

-

Synthesis of Sulfonate Esters: Reaction with alcohols would produce sulfonate esters, which are useful as leaving groups in nucleophilic substitution reactions.

The electronic and steric effects of the methoxy and dimethyl substituents on the aromatic ring can be expected to modulate the reactivity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is classified as a substance that may cause an allergic skin reaction and serious eye irritation[4].

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from moisture, as it will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

-

Store in a cool, dry place in a tightly sealed container.

Incompatibilities:

In case of accidental exposure, immediate and appropriate first aid measures should be taken.

Conclusion

This compound is a potentially useful reagent in organic synthesis, particularly for the preparation of sulfonamides and as a protecting group. While detailed experimental data on its physical properties and synthesis are currently limited in the public domain, its chemical behavior can be inferred from the general reactivity of aromatic sulfonyl chlorides. Further research into the synthesis, characterization, and applications of this compound would be beneficial to the scientific community, especially for those in the field of drug discovery and development.

References

- Matrix Scientific.

- Fujino, M., et al. (1984). U.S. Patent No. 4,487,726. Washington, DC: U.S.

- CymitQuimica. This compound.

- Sinfoo Biotech. This compound, (CAS# 90416-51-6).

Sources

solubility of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride in Organic Solvents

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of this compound (CAS No. 90416-51-6). Understanding the solubility of this key synthetic intermediate is paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe laboratory practices. This guide provides an analysis of the compound's structural influences on solubility, a predicted qualitative solubility profile, and a detailed, field-proven experimental protocol for precise quantitative determination.

Core Concepts: Physicochemical Properties and Structural Analysis

This compound is a substituted aromatic sulfonyl chloride. Its utility as a building block in medicinal chemistry and organic synthesis is significantly influenced by its physical properties and solubility in various organic media.[1] The molecular structure is the primary determinant of its solubility profile.

The molecule consists of:

-

A sulfonyl chloride group (-SO₂Cl) : This is a highly polar and electrophilic functional group, making the compound reactive towards nucleophiles.[2] Its polarity suggests an affinity for polar solvents.

-

A methoxy group (-OCH₃) : This group contributes moderate polarity and can participate in hydrogen bonding as an acceptor.

-

A dimethylated benzene ring : The aromatic ring and the two methyl groups are nonpolar (hydrophobic) in nature.

This combination of polar functional groups with a hydrophobic aromatic backbone results in a nuanced solubility behavior, requiring careful solvent selection for synthetic applications.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90416-51-6 | [4] |

| Molecular Formula | C₉H₁₁ClO₃S | [4] |

| Molecular Weight | 234.70 g/mol | [4] |

| Synonyms | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | [4] |

Predicted Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Category | Examples | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving the compound without promoting solvolysis.[5] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in significant chemical reactions.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[5] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound.[5] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and methoxy groups.[3][5] |

| Protic Solvents | Methanol, Ethanol, Water | Soluble (with reaction) | Alcohols and water are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters or sulfonic acid, respectively.[1][5] This reactivity makes them generally unsuitable for non-reactive dissolution. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust and self-validating method for determining the quantitative solubility of this compound in a chosen organic solvent using the equilibrium saturation method followed by HPLC analysis.

Objective

To determine the precise solubility of this compound in a specific organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment

-

This compound

-

Selected anhydrous organic solvent

-

Analytical balance (4-decimal place)

-

Sealable glass vials (e.g., 4 mL) with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or constant temperature bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent.

-

Causality: Using an excess of the solid is critical to ensure that the solution reaches saturation, meaning the solvent has dissolved the maximum amount of solute possible at that temperature.[6]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A 24-48 hour period is generally sufficient for most organic compounds to reach this state, ensuring the measured solubility is the true maximum.

-

-

Phase Separation:

-

After equilibration, let the vial stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.[6]

-

Causality: This step is crucial to ensure that the liquid sample drawn for analysis (the supernatant) is free of undissolved solid particles, which would artificially inflate the measured concentration.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a micropipette. To avoid disturbing the settled solid, draw the liquid from the upper portion of the solution.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered aliquot with the same solvent to a known final volume. The dilution factor should be chosen to bring the concentration into the linear range of the analytical instrument.[5]

-

Causality: Dilution is a standard analytical practice to ensure the measurement falls within the instrument's calibrated range, leading to an accurate and reproducible quantification.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC-UV system to determine the concentration of this compound.

-

A calibration curve must be prepared beforehand using standard solutions of the compound at known concentrations.[5]

-

Causality: A calibration curve provides a reliable relationship between the instrument's response (e.g., peak area) and the concentration of the analyte, forming the basis for trustworthy quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The logical process for determining the solubility of a compound like this compound is visualized below. This workflow ensures a systematic and thorough investigation.

Caption: Workflow for the quantitative determination of solubility.

Safety and Handling Considerations

-

Corrosivity : Like other sulfonyl chlorides, this compound is corrosive and can cause severe skin burns and eye damage.[7]

-

Moisture Sensitivity : The compound reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[1][8]

-

Handling : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound under anhydrous conditions in a tightly sealed container.[9]

Conclusion

While specific quantitative solubility data for this compound is sparse, a reliable solubility profile can be predicted based on its molecular structure. It is expected to be highly soluble in polar aprotic and halogenated solvents and poorly soluble in nonpolar hydrocarbons. Crucially, it reacts with protic solvents, a factor that must be considered in synthetic design. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible data, empowering researchers to optimize their chemical processes effectively and safely.

References

[3] Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from solubilityofthings.com. [5] BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Retrieved from benchchem.com. BenchChem. (2025). A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. Retrieved from benchchem.com. [10] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [8] National Oceanic and Atmospheric Administration. (n.d.). 4-METHOXYBENZOYL CHLORIDE. In CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov. [1] BenchChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from benchchem.com. [7] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562787, 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [4] CymitQuimica. (n.d.). This compound. Retrieved from cymitquimica.com. ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0. Retrieved from chemicalbook.com. [2] BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from benchchem.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | C10H13ClO3S | CID 562787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 10. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Application of 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride with Primary Amines

Abstract

The formation of sulfonamides is a cornerstone transformation in medicinal chemistry and organic synthesis, valued for the chemical stability and biological significance of the resulting functional group.[1][2] This technical guide provides a comprehensive analysis of the reactivity of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride (Mds-Cl) with primary amines. We delve into the mechanistic principles of sulfonylation, dissect the unique steric and electronic attributes of Mds-Cl, and offer field-proven experimental protocols. This document is designed to equip researchers, scientists, and drug development professionals with the expert insights required to effectively utilize this versatile reagent, troubleshoot common issues, and optimize reaction conditions for the synthesis of complex molecular architectures.

Introduction to Mds-Cl and Sulfonamides

Sulfonamides (R-SO₂NR'R'') are a critical class of compounds, renowned for their prevalence in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3] The rigidity and stability of the sulfonamide linkage make it a favored isostere for amides and a key pharmacophore in its own right.[1] The most common and direct method for their synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2]

This guide focuses on a specific, sterically hindered reagent: This compound (Mds-Cl) . Its structure is distinguished by three key features on the aryl ring:

-

A sulfonyl chloride group (-SO₂Cl) , the reactive electrophilic center.

-

A para-methoxy group (-OCH₃) , an electron-donating group that modulates the electrophilicity of the sulfur atom.[4]

-

Two ortho-methyl groups (-CH₃) , which introduce significant steric hindrance around the reaction center.

This unique combination of electronic and steric factors imparts a distinct reactivity profile to Mds-Cl, influencing reaction rates, substrate scope, and selectivity. Understanding these nuances is paramount for its successful application in complex synthetic campaigns.

The Sulfonylation Reaction: A Mechanistic Overview

The reaction between a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution at the tetracoordinate sulfur atom.[3]

The Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R'-NH₂) attacks the electron-deficient sulfur atom of Mds-Cl.[3]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.[3]

-

Elimination and Proton Transfer: The intermediate collapses, expelling the chloride ion (Cl⁻) as a good leaving group. A base present in the reaction medium then abstracts a proton from the nitrogen atom to neutralize the resulting ammonium species and generate the final, stable sulfonamide product.[1][3]

The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3]

Core Reactivity Profile of Mds-Cl

The reactivity of Mds-Cl is a delicate balance of electronic and steric effects.

Electronic Effects

The para-methoxy group is an electron-donating group (EDG) through resonance. This donation of electron density to the benzene ring slightly reduces the electrophilicity of the sulfonyl sulfur atom compared to unsubstituted benzenesulfonyl chloride.[4] While this effect might suggest a slower reaction rate, it is often subtly balanced by other factors. In contrast, sulfonyl chlorides with strong electron-withdrawing groups (e.g., 4-nitrobenzenesulfonyl chloride) are significantly more reactive due to a more electrophilic sulfur center.

Steric Considerations: The Defining Feature

The most prominent feature of Mds-Cl is the presence of two methyl groups ortho to the sulfonyl chloride. This substitution creates significant steric hindrance around the electrophilic sulfur atom.

-

Impact on Reactivity: This steric bulk can decrease the rate of reaction, particularly with sterically demanding primary amines.[5] The approach of the amine nucleophile to the sulfur center is impeded.

-

Enhanced Selectivity: This hindrance is a major advantage in complex molecule synthesis. Mds-Cl will react preferentially with less sterically hindered primary amines over more hindered ones, and often shows high selectivity for primary amines in the presence of secondary amines.[6] This selectivity is crucial for achieving chemoselectivity without the need for extensive protecting group strategies.

The Influence of the Primary Amine

The nature of the amine nucleophile is equally critical to the reaction's success.

-

Basicity and Nucleophilicity: Generally, more basic (more nucleophilic) aliphatic primary amines react faster than less basic aromatic amines (anilines).[2]

-

Steric Hindrance: The steric profile of the amine plays a crucial role. A sterically demanding amine, such as tert-butylamine or neopentylamine, will react significantly slower with the already hindered Mds-Cl than a less bulky amine like benzylamine or propylamine.[5][7]

Table 1: Qualitative Reactivity of Primary Amines with Mds-Cl

| Amine Type | Example | Steric Hindrance | Relative Basicity | Expected Reactivity with Mds-Cl |

| Unhindered, Aliphatic | Propylamine | Low | High | High |

| Hindered, Aliphatic | tert-Butylamine | High | High | Low to Moderate |

| Benzylic | Benzylamine | Low | Moderate | High |

| Aromatic (Aniline) | Aniline | Low | Low | Low |

| Substituted Aniline (EDG) | p-Anisidine | Low | Moderate | Moderate |

| Substituted Aniline (EWG) | p-Nitroaniline | Low | Very Low | Very Low |

Practical Guide to Mds-Cl Sulfonylation

Achieving high yields and purity requires careful attention to experimental design.

Reaction Optimization

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices. DCM is often preferred for its ability to dissolve a wide range of substrates and byproducts.[8]

-

Base: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine is typically used in a slight excess (1.1–1.5 equivalents).[1][8] The base acts solely as an HCl scavenger.

-

Temperature: Reactions are commonly initiated at 0 °C to control any initial exotherm, especially during the addition of the sulfonyl chloride.[3] The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion.[3] For less reactive amines, gentle heating may be required.

-

Stoichiometry: A slight excess of the amine (1.05-1.2 equivalents) can sometimes be used to ensure complete consumption of the more valuable sulfonyl chloride. However, a 1:1 stoichiometry is most common.[8]

Detailed Experimental Protocol: Synthesis of N-benzyl-4-methoxy-2,3-dimethylbenzenesulfonamide

This protocol serves as a self-validating system, with built-in checks for reaction monitoring and confirmation.

Materials:

-

This compound (Mds-Cl) (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[8]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the exotherm upon addition of the sulfonyl chloride.[3]

-

Sulfonyl Chloride Addition: Dissolve Mds-Cl (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.[3]

-

Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 12-18 hours.[3]

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate). Visualize spots under UV light and by staining with ninhydrin (to detect the primary amine). The reaction is complete upon full consumption of the benzylamine spot.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.[3]

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer successively with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Troubleshooting and Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive amine (protonated).2. Hydrolysis of Mds-Cl.3. Low reactivity of substrates. | 1. Ensure sufficient base is present.2. Use anhydrous solvents and reagents; store Mds-Cl in a desiccator.[8]3. Increase reaction temperature or prolong reaction time. |

| Presence of Sulfonic Acid Byproduct | Moisture in the reaction mixture leading to hydrolysis of Mds-Cl.[8] | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[8] |

| Di-sulfonylation | Using a large excess of sulfonyl chloride with a primary amine. | Use a 1:1 stoichiometry or a slight excess of the amine. Monitor the reaction closely and stop it once the starting amine is consumed.[8] |

Conclusion

This compound is a specialized reagent whose utility is defined by the interplay between its moderate electronic deactivation and significant steric hindrance. While its reaction kinetics may be slower than unhindered sulfonyl chlorides, its true value lies in the enhanced selectivity it offers, enabling the targeted sulfonylation of less-hindered primary amines in complex molecular settings. By understanding the mechanistic principles and carefully controlling reaction parameters as outlined in this guide, researchers can effectively leverage the unique properties of Mds-Cl to construct sophisticated sulfonamide-containing molecules for applications ranging from drug discovery to materials science.

References

- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines - Benchchem.

- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.

-

Sulfonamide - Wikipedia. Available at: [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing). Available at: [Link]

-

Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]

-

A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines - RSC Advances. Available at:

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]

-

4-Methoxybenzenesulfonyl chloride - Solubility of Things. Available at: [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available at: [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - UCL Discovery. Available at: [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available at: [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates - Thieme. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]

-

Synthesis of 4-methoxybenzenesulfonyl chloride - PrepChem.com. Available at: [Link]

-

Mastering Organic Synthesis with 4-Methoxybenzyl Chloride. Available at: [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. Available at: [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. Available at: [Link]

-

Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC - NIH. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Available at: [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

-

Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin - PubMed. Available at: [Link]

-

Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed. Available at: [Link]

-

(PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP - ResearchGate. Available at: [Link]

-

Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Available at: [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. frontiersrj.com [frontiersrj.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride as a Protecting Group for Amines

Foreword: The Strategic Imperative for Advanced Amine Protection

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. Amines, with their intrinsic nucleophilicity and basicity, are often central to the biological activity and structural integrity of target molecules. However, this same reactivity necessitates a "molecular shield" during synthetic sequences to prevent unwanted side reactions.[1] While classic protecting groups like Boc, Cbz, and Fmoc form the bedrock of amine protection, the demand for greater orthogonality and tailored lability has driven the exploration of more nuanced alternatives.[2]

This technical guide delves into the properties and applications of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride (Mds-Cl), a member of the arenesulfonyl family of protecting groups. While less ubiquitous than its tosyl (Ts) or nosyl (Ns) counterparts, the Mds group offers a unique profile of acid-lability, stemming from its electron-rich aromatic system. This document will provide a comprehensive overview of the Mds protecting group, from the synthesis of the parent sulfonyl chloride to detailed protocols for the protection of amines and the subsequent deprotection of the resulting sulfonamides. We will also explore the mechanistic underpinnings of these transformations and offer a comparative analysis against other relevant protecting groups, providing researchers and drug development professionals with the critical insights needed to effectively deploy this versatile synthetic tool. Much of the practical application data for deprotection is drawn from its close and well-documented analogue, 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), which has been extensively used in peptide synthesis for the protection of arginine's guanidino group.[3][4][5][6]

The Arenesulfonyl Protecting Group Family: A Comparative Overview

Arenesulfonyl chlorides react readily with primary and secondary amines under basic conditions to form stable sulfonamides.[7] The stability of the resulting N-S bond is highly dependent on the electronic nature of the substituents on the aromatic ring. This electronic modulation is the key to designing sulfonamide protecting groups with a wide range of chemical stabilities and deprotection conditions.

| Protecting Group | Structure | Electronic Nature | Typical Deprotection Conditions | Key Features & Limitations |

| Tosyl (Ts) | p-Toluenesulfonyl | Electron-neutral | Harsh: Na/NH₃, HBr/AcOH, SmI₂ | Extremely stable, but removal requires harsh conditions not suitable for complex molecules.[8][9] |

| Nosyl (Ns) | o- or p-Nitrobenzenesulfonyl | Electron-withdrawing | Mild: Thiophenolate, other nucleophiles | Labile to nucleophilic attack, but sensitive to reducing agents and some organometallics.[8][10] |

| Mds | 4-Methoxy-2,3-dimethylbenzenesulfonyl | Electron-donating | Strongly acidic: TFA, HF | Highly stable to bases and nucleophiles; cleaved by strong acids via a carbocationic mechanism. |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Strongly electron-donating | Strongly acidic: TFA, HF | Very acid-labile due to increased electron donation from three methyl groups. Widely used for Arg protection.[3][5] |

The Mds group, with its electron-donating methoxy and two methyl groups, represents a strategic choice for acid-labile protection. The electron-rich nature of the benzene ring stabilizes the incipient carbocation formed during acid-mediated cleavage, thus facilitating deprotection under conditions that would leave more robust groups like tosyl intact.

Synthesis of this compound (Mds-Cl)

While not as commonly commercially available as other sulfonyl chlorides, Mds-Cl can be readily synthesized in the laboratory from 3,4-dimethylanisole via chlorosulfonation. The following protocol is based on established procedures for the synthesis of analogous arenesulfonyl chlorides.[11]

Diagram: Proposed Synthesis of Mds-Cl

Caption: Proposed synthetic route to Mds-Cl via electrophilic chlorosulfonation.

Experimental Protocol: Synthesis of Mds-Cl

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dimethylanisole (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per gram of anisole).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagent: Add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the solid under vacuum to afford this compound, which can be used directly or recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) for higher purity.

Protection of Amines using Mds-Cl

The reaction of Mds-Cl with primary or secondary amines proceeds smoothly in the presence of a base to yield the corresponding Mds-sulfonamide. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

Diagram: General Amine Protection Workflow

Caption: General workflow for the protection of amines using Mds-Cl.

Experimental Protocol: General Procedure for Mds Protection of an Amine

-

Setup: Dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (~10 mL per gram of amine).

-

Base Addition: Add a suitable base. For less hindered amines, pyridine (2.0 eq, also acts as a solvent) or triethylamine (1.5 eq) is effective. For more hindered or valuable substrates, a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended.

-

Cooling: Cool the solution to 0 °C.

-

Mds-Cl Addition: Add a solution of Mds-Cl (1.1-1.2 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude Mds-amide can then be purified by flash column chromatography or recrystallization.

Stability Profile of Mds-Protected Amines

The Mds group, like other arenesulfonyl groups, confers significant stability upon the protected amine. The nitrogen lone pair is delocalized into the electron-withdrawing sulfonyl group, rendering the nitrogen non-nucleophilic and non-basic.

-

Basic and Nucleophilic Conditions: Mds-amides are exceptionally stable to a wide range of basic (e.g., NaOH, LiOH, K₂CO₃) and nucleophilic (e.g., organometallics, hydrides, cyanides) reagents. This allows for transformations such as ester saponification, Grignard additions, and reductions to be carried out in the presence of the Mds group.

-

Oxidative Conditions: The Mds group is generally stable to many common oxidizing agents. However, very strong oxidants may affect the electron-rich aromatic ring.

-

Reductive Conditions: Mds-amides are stable to catalytic hydrogenation (e.g., H₂/Pd-C), which allows for the orthogonal deprotection of groups like Cbz or benzyl ethers. However, they are cleaved under dissolving metal reduction conditions (e.g., Na/NH₃).

-

Acidic Conditions: The Mds group is designed to be labile under strongly acidic conditions. It is stable to weak acids but can be cleaved with strong acids like trifluoroacetic acid (TFA). This acid lability is the cornerstone of its utility as a protecting group.

Deprotection of Mds-Amides

The cleavage of the Mds group is most effectively achieved using strong acids, leveraging the electron-donating nature of the methoxy and methyl substituents to stabilize a cationic intermediate. The conditions are analogous to those used for the deprotection of the Mtr group in peptide synthesis.[3][6]

Diagram: Mechanism of Acid-Catalyzed Deprotection

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

The Mbs-Cl Protecting Group: A Comprehensive Technical Guide for Synthetic Chemists

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with precision and efficiency. Among the arsenal of protecting groups available to the modern chemist, sulfonyl-based moieties have carved a significant niche, particularly for the protection of amines. This guide provides an in-depth technical exploration of a valuable, yet perhaps underutilized, member of this family: the 4-methoxybenzenesulfonyl (Mbs) group, introduced via its reactive precursor, 4-methoxybenzenesulfonyl chloride (Mbs-Cl).

This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, field-proven insights, and detailed experimental methodologies. We will delve into the core attributes of the Mbs protecting group, its strategic implementation, and its advantages in the context of complex molecular synthesis.

The 4-Methoxybenzenesulfonyl (Mbs) Group: A Profile

The Mbs group is an aryl sulfonyl protecting group characterized by a methoxy substituent at the para-position of the benzene ring. This seemingly subtle modification imparts distinct electronic properties that differentiate it from its more common counterpart, the p-toluenesulfonyl (Ts) group.

Chemical Structure:

-

Mbs-Cl (4-Methoxybenzenesulfonyl chloride): The reagent used to introduce the Mbs protecting group. It is a white to beige crystalline solid.[1]

-

Mbs-protected amine (4-Methoxybenzenesulfonamide): The resulting protected amine.

The electron-donating nature of the methoxy group in the Mbs moiety plays a crucial role in its chemical behavior, influencing both its stability and the conditions required for its cleavage.

Strategic Installation of the Mbs Protecting Group

The protection of primary and secondary amines as Mbs-sulfonamides is a robust and high-yielding transformation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of Mbs-Cl, displacing the chloride leaving group.

Causality Behind Experimental Choices

The choice of base and solvent is critical for optimizing the reaction conditions.

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to ensure the solubility of the reactants and to avoid any unwanted side reactions with the sulfonyl chloride.

Detailed Experimental Protocol: Protection of a Primary Amine

This protocol provides a general procedure for the Mbs protection of a primary amine.

Materials:

-

Primary amine

-

4-Methoxybenzenesulfonyl chloride (Mbs-Cl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or Et₃N (1.1 - 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve Mbs-Cl (1.05 - 1.2 equiv) in anhydrous DCM.

-

Add the Mbs-Cl solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/Et₃N), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Mbs-protected amine.

-

Purify the product by recrystallization or column chromatography on silica gel.

Work-up Considerations: The aqueous work-up is crucial for removing the base hydrochloride salt and any unreacted Mbs-Cl, which can hydrolyze to 4-methoxybenzenesulfonic acid. The bicarbonate wash neutralizes any remaining acidic species.

The Art of Deprotection: Cleaving the Mbs-Sulfonamide Bond

A key advantage of the Mbs group lies in its susceptibility to cleavage under conditions that are generally milder than those required for the more robust Ts group. This enhanced lability is attributed to the electron-donating methoxy group, which destabilizes the sulfur-nitrogen bond towards acid-catalyzed hydrolysis.

Acid-Catalyzed Cleavage: The Preferred Route

The most common and practical method for the deprotection of Mbs-sulfonamides involves treatment with strong acids.

Mechanism of Acidic Cleavage: The reaction is initiated by the protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens. Subsequent nucleophilic attack by a counter-ion or solvent on the sulfur atom leads to the cleavage of the S-N bond. The electron-donating methoxy group facilitates this process by stabilizing the transition state.

Detailed Experimental Protocol: Acidic Deprotection with HBr in Acetic Acid

Materials:

-

Mbs-protected amine

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Phenol (as a scavenger)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Mbs-protected amine (1.0 equiv) in a minimal amount of glacial acetic acid.

-

Add phenol (1.0 - 2.0 equiv) to the solution. Phenol acts as a scavenger for the liberated Mbs cation, preventing potential side reactions with the deprotected amine.

-

Add 33% HBr in acetic acid (5 - 10 equiv) and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a large volume of ice-cold diethyl ether to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a base, such as saturated aqueous NaHCO₃ or NaOH solution, until the pH is basic.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Comparative Analysis: Mbs-Cl vs. Other Sulfonyl Protecting Groups

The utility of a protecting group is best understood in comparison to its alternatives. The Mbs group offers a unique balance of stability and lability that positions it favorably against other common sulfonyl protecting groups.

| Protecting Group | Reagent | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |

| Mbs | Mbs-Cl | HBr/AcOH, TFA | More acid-labile than Ts, allowing for milder deprotection. | Less stable to very strong acids compared to Ts. |

| Ts (Tosyl) | Ts-Cl | Strong acids (e.g., conc. H₂SO₄, refluxing HBr), Na/NH₃ | Highly stable to a wide range of conditions. | Harsh deprotection conditions required. |

| Ns (Nosyl) | Ns-Cl | Thiolates (e.g., thiophenol, 2-mercaptoethanol) and a base. | Cleavable under mild, non-acidic, non-reductive conditions. | Can be sensitive to some nucleophiles. |

| Ms (Mesyl) | Ms-Cl | Similar to Ts, requires harsh conditions. | Simple, small protecting group. | Difficult to remove. |

The Mbs Advantage: The key advantage of the Mbs group is its increased acid lability compared to the Ts group. This allows for its removal under conditions where a Ts group would remain intact, enabling orthogonal protection strategies in complex syntheses.

Applications in Complex Synthesis

The unique properties of the Mbs protecting group have been leveraged in various areas of organic synthesis, including natural product synthesis and medicinal chemistry.

Orthogonal Protection Strategies

In molecules with multiple amine functionalities, an orthogonal protection strategy is essential for selective manipulation. The Mbs group can be used in conjunction with other protecting groups that are cleaved under different conditions (e.g., base-labile or hydrogenolysis-labile groups) to achieve this selectivity. For example, an Mbs-protected amine can be selectively deprotected in the presence of a Boc-protected amine, which is also acid-labile but generally requires stronger acidic conditions for removal.[2]

Case Study: Synthesis of a Pharmaceutical Intermediate

While specific, detailed examples of Mbs-Cl in late-stage pharmaceutical synthesis are often proprietary, its principles are applied in the early-stage development of drug candidates. The ability to deprotect an amine under moderately acidic conditions without affecting other acid-sensitive functionalities is highly valuable. For instance, in a molecule containing both an Mbs-protected amine and a tert-butyl ester, the Mbs group could potentially be removed with careful control of the acidic conditions, leaving the ester intact.

Conclusion

The 4-methoxybenzenesulfonyl (Mbs) protecting group, introduced via Mbs-Cl, represents a versatile and strategic tool for the synthetic chemist. Its defining feature—increased acid lability compared to the traditional Ts group—opens avenues for milder deprotection and enables sophisticated orthogonal protection schemes. By understanding the underlying principles of its installation and cleavage, and by leveraging its unique reactivity profile, researchers can navigate the challenges of complex molecular synthesis with greater control and efficiency. This guide provides the foundational knowledge and practical protocols to confidently incorporate the Mbs protecting group into the synthetic repertoire, empowering the design and execution of elegant and successful synthetic routes.

References

-

PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ChemSynthesis. 4-methoxybenzenesulfonyl chloride. [Link]

-

National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

-

Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

National Institutes of Health. Protocol for the preparation of primary amine-containing catalysts on the resin. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Wikipedia. Natural product. [Link]

-

National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

-

National Institutes of Health. Reinvigorating natural product combinatorial biosynthesis with synthetic biology. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Fritz Haber Institute. Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. [Link]

-

Routledge. Chemical Biology of Natural Products. [Link]

-

National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Royal Society of Chemistry. A brief overview of classical natural product drug synthesis and bioactivity. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

YouTube. Studies in Natural Product Synthesis | Professor Phil Baran | 26 May 2020. [Link]

- Google Patents. Process for the deprotection of protected amines.

-

ResearchGate. Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives | Request PDF. [Link]

-

ResearchGate. MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines. [Link]